molecular formula C15H16INO2S B3743598 N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline

N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline

Cat. No.: B3743598
M. Wt: 401.3 g/mol
InChI Key: MTLDEIMAFZWTNB-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline is a chemical compound with the molecular formula C15H16INO2S and a molecular weight of 401.26 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a 2,4,6-trimethylphenyl ring and an aniline moiety substituted with an iodine atom at the para position. It is used primarily in research and experimental applications.

Preparation Methods

The synthesis of N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-iodoaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and iodine-containing compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline involves its interaction with molecular targets through its sulfonyl and iodine functional groups. These interactions can affect various biochemical pathways and processes, depending on the specific application and context. The sulfonyl group is known to participate in various chemical reactions, while the iodine atom can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity patterns.

Properties

IUPAC Name

N-(4-iodophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLDEIMAFZWTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline
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N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline
Reactant of Route 6
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N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline

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